molecular formula C12H15Cl B3315464 2-Chloro-3-(2,4,5-trimethylphenyl)-1-propene CAS No. 951893-20-2

2-Chloro-3-(2,4,5-trimethylphenyl)-1-propene

Cat. No.: B3315464
CAS No.: 951893-20-2
M. Wt: 194.7 g/mol
InChI Key: ARAABOJOISXKLH-UHFFFAOYSA-N
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Description

2-Chloro-3-(2,4,5-trimethylphenyl)-1-propene is an organic compound characterized by the presence of a chloro group and a trimethylphenyl group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2,4,5-trimethylphenyl)-1-propene typically involves the reaction of 2,4,5-trimethylbenzyl chloride with a suitable base to form the corresponding alkene. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2,4,5-trimethylphenyl)-1-propene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols.

    Reduction Reactions: The double bond in the propene moiety can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide or thiourea, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are used under mild conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

Major Products Formed

    Substitution Reactions: Products include amines, thiols, and other substituted derivatives.

    Oxidation Reactions: Products include epoxides and alcohols.

    Reduction Reactions: The major product is the corresponding alkane.

Scientific Research Applications

2-Chloro-3-(2,4,5-trimethylphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2,4,5-trimethylphenyl)-1-propene involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the trimethylphenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,3-bis(2,4,6-trimethylphenyl)-4,4-dimethyl-1,3,2λ3,4-diazaphosphasiletidine: Similar in structure but contains additional functional groups.

    2,4,5-Trimethylbenzyl chloride: A precursor in the synthesis of 2-Chloro-3-(2,4,5-trimethylphenyl)-1-propene.

Uniqueness

This compound is unique due to its specific combination of a chloro group and a trimethylphenyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(2-chloroprop-2-enyl)-2,4,5-trimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl/c1-8-5-10(3)12(6-9(8)2)7-11(4)13/h5-6H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAABOJOISXKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CC(=C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801233175
Record name 1-(2-Chloro-2-propen-1-yl)-2,4,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951893-20-2
Record name 1-(2-Chloro-2-propen-1-yl)-2,4,5-trimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951893-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-2-propen-1-yl)-2,4,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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